

Application Note: Synthesis of 2-(Phenethyloxy)-1-ethanamine Hydrochloride

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Compound of Interest

Compound Name:	2-(Phenethyloxy)-1-ethanamine hydrochloride
CAS No.:	1185298-89-8
Cat. No.:	B1463651

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Abstract & Scope

This application note details a robust, high-purity protocol for the synthesis of **2-(phenethyloxy)-1-ethanamine hydrochloride**. While direct alkylation of amino alcohols is possible, it often suffers from poor selectivity (O- vs. N-alkylation) and polymerization. To ensure chemo-selectivity and prevent polyalkylation, this protocol utilizes a phthalimide-protected pathway.

The method couples 2-phenylethanol with

-(2-bromoethyl)phthalimide via a Williamson ether synthesis, followed by hydrazinolysis (Ing-Manske procedure) to liberate the primary amine. This route is optimized for research-scale production (1–10g) in medicinal chemistry and linker synthesis workflows.

Target Compound Profile

Property	Specification
IUPAC Name	2-(2-Phenylethoxy)ethanamine hydrochloride
Structure	
Molecular Formula	
Molecular Weight	165.23 g/mol (Free Base) / 201.69 g/mol (Salt)
Role	Linker moiety, PROTAC spacer, Neurotransmitter analog
Solubility	High in Water, MeOH, DMSO; Low in , Hexanes

Strategic Analysis: Pathway Selection

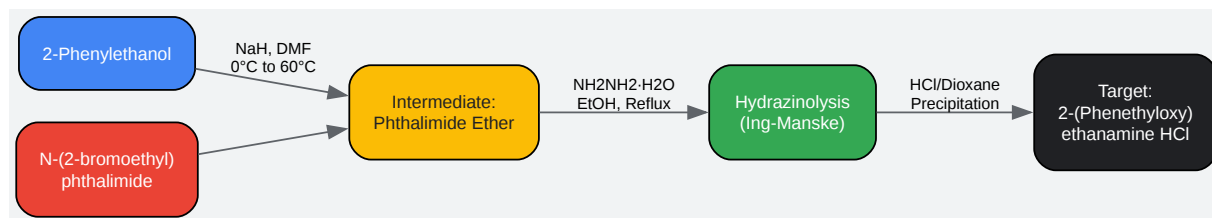
Why the Phthalimide Route?

Attempting to synthesize this ether-amine via direct reaction of phenethyl halide and ethanolamine often results in a mixture of O-alkylated and N-alkylated products. Furthermore, primary amines are potent nucleophiles, leading to secondary and tertiary amine impurities.

The Solution:

- Protection: The nitrogen is "masked" as a phthalimide, rendering it non-nucleophilic.^[1]
- Etherification: We perform a Williamson ether synthesis using Sodium Hydride (NaH) to irreversibly deprotonate the alcohol.
- Deprotection: Hydrazine selectively cleaves the imide, releasing the pure primary amine.

Reaction Scheme Visualization



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Figure 1: Three-stage synthetic workflow ensuring specific O-alkylation and pure primary amine isolation.

Materials & Safety

Reagent Stoichiometry Table (Scale: 10 mmol)

Reagent	Equiv.[2][3]	Amount	Role
2-Phenylethanol	1.0	1.22 g (1.20 mL)	Substrate
N-(2-Bromoethyl)phthalimide	1.1	2.79 g	Electrophile
Sodium Hydride (60% dispersion)	1.2	0.48 g	Base
Hydrazine Monohydrate	3.0	1.50 g (1.45 mL)	Deprotecting Agent
HCl (4M in Dioxane)	2.0	5.0 mL	Salt Formation
DMF (Anhydrous)	-	20 mL	Solvent (Step 1)
Ethanol (Absolute)	-	30 mL	Solvent (Step 2)

Critical Safety Hazards

- Sodium Hydride (NaH): Reacts violently with water/moisture to release hydrogen gas (explosive). Handle under inert atmosphere (Argon/Nitrogen).[3]

- Hydrazine: Potent carcinogen and unstable. Use in a fume hood with double-gloving.
- DMF: Hepatotoxic. Avoid skin contact.

Detailed Experimental Protocol

Phase 1: Williamson Ether Coupling

Objective: Covalent attachment of the ethyl-phthalimide linker to the phenethyl alcohol.

- Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Add 2-Phenylethanol (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath.
- Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 10 minutes.
 - Note: Vigorous bubbling (gas) will occur. Allow to stir at 0°C for 30 minutes until bubbling ceases and the solution becomes a clear/cloudy alkoxide suspension.
- Alkylation: Add -(2-bromoethyl)phthalimide (1.1 eq) (dissolved in minimal DMF if solid) dropwise to the reaction mixture.
- Reaction: Remove the ice bath and heat the mixture to 60°C for 4–6 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting alcohol spot () should disappear, replaced by a less polar product spot.
- Quench: Cool to room temp. Carefully quench with saturated solution (10 mL) to destroy excess hydride.
- Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with water (

) and brine (

) to remove DMF. Dry over

and concentrate in vacuo.

- Result: Crude intermediate (yellowish solid/oil). Proceed directly or recrystallize from EtOH if high purity is required.

Phase 2: Deprotection (Ing-Manske Procedure)

Objective: Removal of the phthalimide group to reveal the primary amine.

- Dissolution: Dissolve the crude phthalimide intermediate in Absolute Ethanol in a 100 mL RBF.
- Cleavage: Add Hydrazine Monohydrate (3.0 eq).
- Reflux: Attach a reflux condenser and heat to reflux () for 2–3 hours.
 - Observation: A bulky white precipitate (phthalhydrazide byproduct) will form within 30–60 minutes.
- Workup: Cool the mixture to room temperature.
- Filtration: Filter off the white solid (phthalhydrazide) using a Büchner funnel. Wash the solid with cold ethanol.
- Concentration: Concentrate the filtrate to remove ethanol.
 - Purification Note: The residue may contain residual phthalhydrazide. Suspend the residue in 0.5M NaOH (20 mL) and extract with Dichloromethane (DCM) (mL). The product (amine) goes into DCM; the byproduct stays in the basic aqueous layer.
- Drying: Dry the DCM layer over

and concentrate to yield the Free Amine (pale yellow oil).

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization of the amine as a solid salt.

- Solvation: Dissolve the free amine oil in a minimal amount of anhydrous Diethyl Ether or DCM (approx. 5–10 mL).
- Acidification: Dropwise add 4M HCl in Dioxane (2.0 eq) with vigorous stirring.
- Precipitation: The solution will turn cloudy, and a white precipitate will form. If oiling occurs, add more ether and scratch the glass to induce crystallization.
- Isolation: Filter the solid under vacuum (or nitrogen pressure). Wash with cold ether.
- Drying: Dry under high vacuum/desiccator to yield **2-(Phenethyloxy)-1-ethanamine Hydrochloride**.

Analytical Validation

Expected NMR Data (DMSO-)

To confirm the structure, verify the integration and splitting patterns:

Shift (ppm)	Multiplicity	Integration	Assignment
8.15	Broad s	3H	(Ammonium protons)
7.15 – 7.35	Multiplet	5H	Aromatic Ring (Phenyl)
3.65	Triplet	2H	(Ether-adjacent)
3.60	Triplet	2H	(Ether-adjacent)
2.95	Multiplet	2H	(Amine-adjacent)
2.80	Triplet	2H	(Benzylic)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Wet DMF or old NaH.	Ensure DMF is anhydrous (molecular sieves). Use fresh NaH.
"Oiling Out" (Step 3)	Impurities or wet solvent.	Triturate the oil with dry ether/pentane. Sonicate to induce crystal formation.
White Solid in Step 2 Filtrate	Phthalhydrazide breakthrough.	Perform the NaOH/DCM extraction wash described in Phase 2, Step 6.

References

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